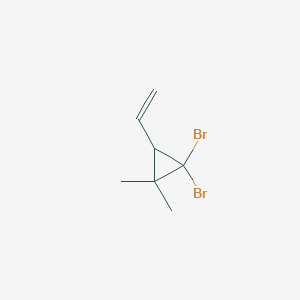
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This particular compound is characterized by the presence of two bromine atoms, an ethenyl group, and two methyl groups attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane typically involves the bromination of a suitable precursor. One common method is the addition of bromine to 3-ethenyl-2,2-dimethylcyclopropane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles such as hydrogen halides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Electrophiles: Hydrogen halides, halogens.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
Substitution Products: 1-Hydroxy-3-ethenyl-2,2-dimethylcyclopropane.
Addition Products: this compound derivatives with added electrophiles.
Elimination Products: Alkenes such as 3-ethenyl-2,2-dimethylcyclopropene.
Scientific Research Applications
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane involves its interaction with nucleophiles and electrophiles. The bromine atoms can be displaced by nucleophiles, leading to the formation of substitution products. The ethenyl group can react with electrophiles, resulting in addition products. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-2,2-dimethylcyclopropane: Lacks the ethenyl group, making it less reactive in addition reactions.
1,1-Dibromo-3-methyl-2,2-dimethylcyclopropane: Contains an additional methyl group, affecting its steric properties and reactivity.
Uniqueness
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane is unique due to the presence of both bromine atoms and an ethenyl group. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds. Its structure also makes it a valuable reagent in organic synthesis and a subject of interest in scientific research.
Properties
CAS No. |
67885-77-2 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
1,1-dibromo-3-ethenyl-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-4-5-6(2,3)7(5,8)9/h4-5H,1H2,2-3H3 |
InChI Key |
KQVSFNSTGJUQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(Br)Br)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
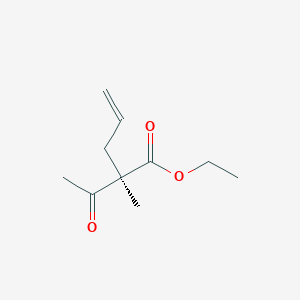
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
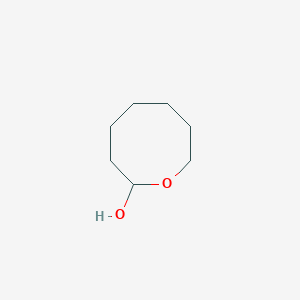
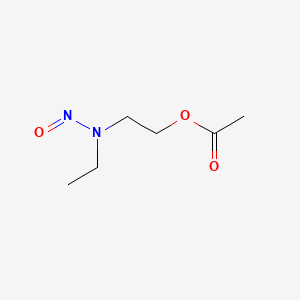
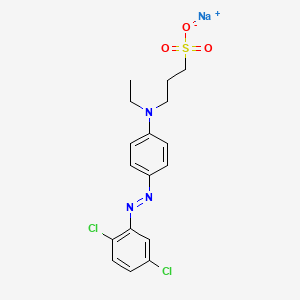
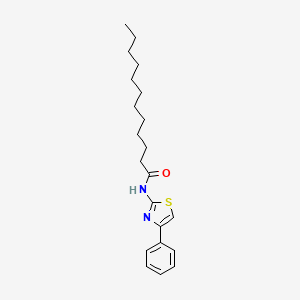
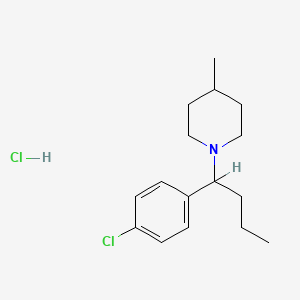

![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
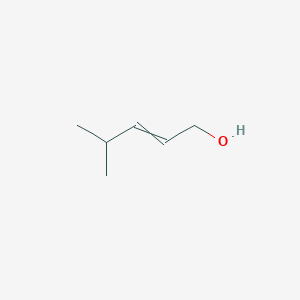
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

